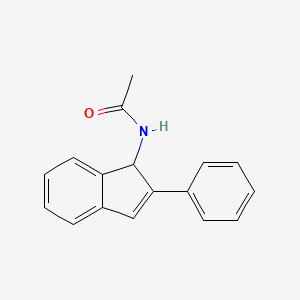

N-(2-phenyl-1H-inden-1-yl)acetamide

Description

Overview of Indene (B144670) and Acetamide (B32628) Structural Motifs in Contemporary Chemical Biology

The indene motif, a bicyclic hydrocarbon consisting of a benzene (B151609) ring fused to a cyclopentene ring, is a cornerstone in the architecture of numerous biologically active molecules. researchgate.net Its rigid structure provides a well-defined orientation for appended functional groups, influencing their interaction with biological targets. In contemporary chemical biology, substituted indenes and their derivatives are recognized as important structural motifs found in a variety of natural products and synthetic molecules with therapeutic potential. researchgate.net

Conversely, the acetamide functional group (-NHC(O)CH₃) is a ubiquitous feature in medicinal chemistry, valued for its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the C=O group). researchgate.net This dual capacity allows acetamide-containing molecules to form specific and robust interactions with biological macromolecules such as proteins and nucleic acids, which is a fundamental aspect of drug design. researchgate.netnih.gov The amide bond is a crucial component in a vast number of marketed drugs and serves as a foundational element in the synthesis of complex organic molecules. researchgate.net

Significance of N-(2-phenyl-1H-inden-1-yl)acetamide as a Representative Indene-Acetamide Scaffold for Mechanistic Studies

While direct and extensive research on this compound is not widely documented in publicly available literature, its structure serves as an exemplary scaffold for mechanistic studies due to the unique properties of its constituent parts. The indenyl group, particularly in the context of organometallic chemistry, is known for the "indenyl effect," which describes the enhanced rates of ligand substitution reactions in η⁵-indenyl complexes compared to their η⁵-cyclopentadienyl counterparts. wikipedia.orgnih.gov This phenomenon is attributed to the ability of the indenyl ligand to undergo a haptotropic shift from an η⁵ to an η³ coordination mode, a process facilitated by the stabilization provided by the fused benzene ring. nih.gov This characteristic highlights the electronic versatility of the indene core, a feature that can be exploited in the design of catalysts and bioactive molecules.

The acetamide portion of the molecule provides a critical anchor for intermolecular interactions. The planarity of the amide bond and its capacity for hydrogen bonding are key determinants of molecular conformation and binding affinity. researchgate.net In the context of this compound, the interplay between the rigid indenyl backbone and the interactive acetamide group presents a valuable model for studying structure-activity relationships (SAR). By modifying the substitution pattern on either the phenyl ring or the indene nucleus, researchers can systematically probe the steric and electronic requirements for binding to a specific biological target.

Evolution of Research Perspectives on Indene-Acetamide Chemistry

The scientific journey of indene and acetamide chemistry has evolved from fundamental structural and reactivity studies to sophisticated applications in medicinal and materials science. Initially, research on indene was largely focused on its isolation from coal tar and its utility in the production of polymers. researchgate.net However, the discovery of the indenyl effect in organometallic chemistry opened new avenues for its use in catalysis. wikipedia.orgnih.gov More recently, the focus has shifted towards the incorporation of the indene scaffold into pharmacologically active compounds, leveraging its unique structural and electronic properties. researchgate.netmdpi.com

Similarly, the perception of the acetamide group has matured significantly. Once regarded as a simple organic functional group, it is now recognized as a critical "pharmacophore" in drug discovery. nih.gov The understanding of its role in molecular recognition, metabolic stability, and pharmacokinetic properties has become increasingly nuanced. nih.gov The convergence of these research trajectories has led to the exploration of hybrid scaffolds like indenyl-acetamides. The rationale behind combining these two motifs is to create molecules that benefit from both the rigid, well-defined geometry of the indene core and the specific, directional interactions afforded by the acetamide group. This combination allows for the fine-tuning of biological activity and provides a rich platform for the development of novel therapeutic agents and chemical probes.

Data Tables

Table 1: Physicochemical Properties of Indene and Acetamide

| Property | Indene | Acetamide |

| Chemical Formula | C₉H₈ | C₂H₅NO |

| Molar Mass | 116.16 g/mol researchgate.net | 59.07 g/mol nih.gov |

| Appearance | Colorless liquid researchgate.net | Colorless crystals nih.gov |

| Melting Point | -2 °C researchgate.net | 81 °C nih.gov |

| Boiling Point | 182 °C researchgate.net | 221.2 °C nih.gov |

| Solubility in Water | Insoluble researchgate.net | Soluble nih.gov |

| Hydrogen Bond Donor Count | 0 | 1 nih.gov |

| Hydrogen Bond Acceptor Count | 0 | 1 nih.gov |

Table 2: Comparison of Biological Activities of Selected Acetamide Derivatives

| Compound Class | Target/Activity | Representative Compound Example | Reference |

| Substituted Acetamides | Butyrylcholinesterase (BChE) Inhibition | Compound 8c | |

| Thienylpyridyl-acetamides | Insecticidal Activity | Compound A, Ik, Il, In, Ip | nih.gov |

| Indazolyl-pyrazolyl-acetamides | VEGFR-2 Inhibition | Compound W13 | (Not found in provided results) |

Structure

3D Structure

Properties

IUPAC Name |

N-(2-phenyl-1H-inden-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO/c1-12(19)18-17-15-10-6-5-9-14(15)11-16(17)13-7-3-2-4-8-13/h2-11,17H,1H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWGBALUGXMXWOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C2=CC=CC=C2C=C1C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Elucidation of N 2 Phenyl 1h Inden 1 Yl Acetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as a cornerstone in the determination of molecular structure, offering unparalleled insight into the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

The ¹H NMR spectrum of N-(2-phenyl-1H-inden-1-yl)acetamide provides crucial information about the number, environment, and connectivity of protons in the molecule. wiley.com Protons in different chemical environments resonate at distinct frequencies, known as chemical shifts (δ), measured in parts per million (ppm). libretexts.org

The aromatic protons of the phenyl and indenyl rings typically appear in the downfield region of the spectrum, generally between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents. libretexts.org The specific chemical shifts and splitting patterns of these protons are influenced by their position on the rings and the presence of neighboring substituents.

The proton on the nitrogen of the acetamide (B32628) group (N-H) is expected to appear as a broad singlet, with its chemical shift influenced by solvent and concentration. The methine proton (C-H) on the indenyl ring, adjacent to the nitrogen, will also have a characteristic chemical shift, likely in the range of 5.0-6.0 ppm, and will be split by the neighboring protons. The methyl protons of the acetamide group will appear as a singlet in the upfield region, typically around 2.0 ppm.

Coupling between adjacent protons, known as spin-spin coupling, results in the splitting of NMR signals into multiplets (e.g., doublets, triplets, quartets). The magnitude of this splitting, the coupling constant (J), provides valuable information about the dihedral angle between the coupled protons, aiding in the determination of the molecule's conformation.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (Phenyl & Indenyl) | 7.0 - 8.0 | Multiplet |

| Indenyl C-H | 5.0 - 6.0 | Multiplet |

| N-H (Amide) | Variable (often broad) | Singlet |

| Acetyl CH₃ | ~2.0 | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Framework Determination

¹³C NMR spectroscopy provides a detailed map of the carbon skeleton of this compound. researchgate.net Each unique carbon atom in the molecule gives rise to a distinct signal in the ¹³C NMR spectrum. organicchemistrydata.org The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment.

The carbonyl carbon (C=O) of the acetamide group is readily identifiable by its characteristic downfield chemical shift, typically in the range of 160-180 ppm. The aromatic carbons of the phenyl and indenyl rings will resonate in the region of 120-150 ppm. The sp³-hybridized carbons of the indenyl ring and the methyl group of the acetamide will appear at higher fields (further upfield).

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 160 - 180 |

| Aromatic (Phenyl & Indenyl) | 120 - 150 |

| sp³ C (Indenyl) | 40 - 70 |

| Acetyl CH₃ | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Proximity

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound. emerypharma.comslideshare.net These experiments reveal correlations between different nuclei, providing a comprehensive picture of the molecule's connectivity and spatial arrangement. epfl.ch

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). emerypharma.com Cross-peaks in the COSY spectrum connect the signals of coupled protons, allowing for the tracing of proton-proton spin systems within the molecule, such as those in the phenyl and indenyl rings. youtube.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the signals of protons with the carbons to which they are directly attached. epfl.ch Each cross-peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, greatly simplifying the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. epfl.ch This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for establishing long-range connectivity within the molecule, such as the connection between the acetamide group and the indenyl ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. slideshare.net Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are not directly bonded. This is crucial for determining the three-dimensional structure and stereochemistry of the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov These vibrations are specific to the types of bonds and functional groups present, providing a molecular fingerprint. kahedu.edu.in

Identification of Characteristic Functional Group Frequencies (e.g., C=O, N-H, Aromatic C-H)

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. nist.govlibretexts.org

C=O Stretch: The carbonyl group of the acetamide will show a strong, sharp absorption band in the region of 1630-1680 cm⁻¹. libretexts.org The exact frequency can be influenced by hydrogen bonding.

N-H Stretch: The N-H stretching vibration of the secondary amide typically appears as a sharp band in the range of 3250-3400 cm⁻¹. libretexts.org Its position can also be affected by hydrogen bonding.

Aromatic C-H Stretch: The C-H stretching vibrations of the phenyl and indenyl rings are expected to appear above 3000 cm⁻¹. irjet.net

Aromatic C=C Stretch: The C=C stretching vibrations within the aromatic rings will give rise to several bands in the 1450-1600 cm⁻¹ region. libretexts.org

C-H Bending: Out-of-plane C-H bending vibrations in the aromatic rings, which are often intense, can provide information about the substitution pattern of the rings and typically appear in the 690-900 cm⁻¹ range. libretexts.org

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric stretching of the aromatic rings, for instance, often gives rise to strong Raman signals. kahedu.edu.in

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amide | C=O Stretch | 1630 - 1680 | Strong, Sharp |

| Amide | N-H Stretch | 3250 - 3400 | Moderate, Sharp |

| Aromatic | C-H Stretch | > 3000 | Moderate |

| Aromatic | C=C Stretch | 1450 - 1600 | Variable |

| Aromatic | C-H Bend (out-of-plane) | 690 - 900 | Strong |

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in determining the solid-state structure and properties of this compound. nih.gov The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O) allows for the formation of intermolecular hydrogen bonds. researchgate.net These interactions can lead to the formation of dimers or extended chains in the crystal lattice. nih.gov

The formation of hydrogen bonds typically causes a red-shift (a shift to lower frequency) and broadening of the N-H and C=O stretching bands in the IR spectrum. researchgate.net The magnitude of this shift can provide an indication of the strength of the hydrogen bond. For instance, a strong hydrogen bond will result in a more significant lowering of the N-H stretching frequency.

While less common for this type of structure, the potential for intramolecular hydrogen bonding could also be investigated, although intermolecular interactions are more likely to dominate. nih.gov

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which is crucial for determining a molecule's weight and elemental composition, and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. jhu.edu For this compound, an HRMS analysis would yield the exact mass of the molecular ion [M]⁺˙ or protonated molecule [M+H]⁺.

Despite extensive searches, specific HRMS data for this compound have not been found in published literature. A theoretical analysis is presented below for illustrative purposes.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Adduct | Theoretical Exact Mass (m/z) |

|---|---|---|

| C₁₇H₁₅NO | [M+H]⁺ | 250.1226 |

This table is based on theoretical calculations and not on experimental data.

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Patterns

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and fragmented to produce product ions. uab.edu The resulting fragmentation pattern provides a "fingerprint" that is invaluable for structural elucidation. uni-saarland.de For amides, common fragmentation pathways include cleavage of the amide bond and rearrangements like the McLafferty rearrangement. libretexts.org

No experimental MS/MS spectra or detailed fragmentation pathway studies for this compound are available in the reviewed literature. A hypothetical fragmentation would likely involve initial cleavage at the amide linkage or fragmentation of the indenyl ring system.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov It provides precise information on bond lengths, bond angles, stereochemistry, and intermolecular interactions.

Determination of Absolute and Relative Stereochemistry

The structure of this compound contains a chiral center at the C1 position of the indene (B144670) ring. X-ray crystallography is the most reliable technique for determining the absolute configuration (R or S) of a chiral molecule, provided a single enantiomer can be crystallized. nih.gov

No crystallographic studies have been published for this compound; therefore, its absolute and relative stereochemistry have not been experimentally confirmed through this method.

Analysis of Crystal Packing and Supramolecular Interactions

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by non-covalent intermolecular forces such as hydrogen bonds, van der Waals forces, and π–π stacking interactions. For related acetamide compounds, N-H···O hydrogen bonds are a common and critical interaction that directs their supramolecular assembly into chains or more complex networks. researchgate.netnih.govresearchgate.net

As no crystal structure has been reported for this compound, an analysis of its specific crystal packing and the nature of its supramolecular interactions cannot be performed.

Conformational Preference in the Crystalline Environment

The conformation of a molecule describes the spatial arrangement of its atoms that can be interconverted by rotation about single bonds. X-ray crystallography reveals the preferred conformation of a molecule in the solid state. For this compound, this would include the orientation of the phenyl group relative to the indene plane and the conformation of the acetamide side chain.

Without a solved crystal structure, the specific conformational preferences of this compound in a crystalline environment remain unknown.

Computational and Theoretical Chemistry Studies of this compound: A Review of Publicly Available Research

A comprehensive review of publicly available scientific literature and chemical databases reveals a significant gap in the computational and theoretical chemistry studies of the specific compound This compound . Despite the prevalence of computational methods in characterizing molecular structures and properties, no dedicated research articles or datasets appear to have been published that focus on the quantum chemical calculations or molecular dynamics simulations for this particular molecule.

While the requested outline specifies a detailed analysis including Density Functional Theory (DFT) for geometry optimization, Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and Molecular Dynamics (MD) simulations, the foundational data from which to construct such an article is not present in the public domain.

Computational chemistry is a powerful tool for predicting the electronic structure, reactivity, and conformational behavior of molecules. For many acetamide derivatives, these methods have been extensively applied. For instance, studies on various N-substituted acetamides have successfully employed DFT to optimize molecular geometries and predict vibrational frequencies, providing insights into their structural characteristics. nih.govimist.ma Similarly, FMO analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a standard approach to understanding the chemical reactivity and electronic transitions of such compounds. nih.govwikipedia.orgnih.gov MEP and NBO analyses are also commonly used to visualize charge distribution and analyze intramolecular interactions, respectively, in a wide range of organic molecules, including various acetamides. nih.govresearchgate.netresearchgate.net Furthermore, molecular dynamics simulations have been utilized to explore the conformational landscapes and flexibility of related acetamide-containing compounds.

However, the application of these well-established computational techniques to This compound has not been documented in the accessible scientific literature. Searches of prominent chemical databases and academic journals did not yield any specific studies that would provide the necessary data to populate the detailed outline requested.

Therefore, while the framework for such a computational study is clear and the methodologies are robust, the specific findings for This compound remain uninvestigated or at least unpublished. The generation of a scientifically accurate article with detailed research findings and data tables is contingent on the existence of such primary research. Without it, any attempt to provide the requested information would be speculative and would not meet the standards of scientific accuracy.

Further research, involving dedicated computational studies on This compound , would be required to generate the data necessary to fulfill the comprehensive analysis outlined.

Computational and Theoretical Chemistry Studies of N 2 Phenyl 1h Inden 1 Yl Acetamide

Molecular Dynamics (MD) Simulations for Conformational Ensemble

Solvent Effects on Molecular Conformations

The conformation of a molecule, which dictates its three-dimensional shape, is crucial for its biological activity. Solvents can significantly influence the conformational preferences of a molecule by stabilizing or destabilizing different conformers through various intermolecular interactions. For acetamide (B32628) derivatives, the solvent's nature can impact the rotation around the C-N amide bond. uchile.cluchile.cl

Studies on simple amides like acetamide and N-methylacetamide have shown that the chemical shifts of the amide protons in NMR spectroscopy are sensitive to the solvent's donor and acceptor properties. uchile.cluchile.clresearchgate.net In strong donor solvents, an increase in amide-solvent hydrogen bonding is observed, which can influence the rotational barrier of the C-N bond. uchile.cl For N-(2-phenyl-1H-inden-1-yl)acetamide, the polarity and hydrogen-bonding capacity of the solvent would be expected to affect the orientation of the phenyl and acetamide substituents relative to the indene (B144670) core.

The influence of acetamide on the conformation of macromolecules like DNA has also been noted, where it can act as a structure-breaker at intermediate and large concentrations, similar to urea. nih.gov This highlights the potential of the acetamide moiety to interact with and modify the local environment of biological macromolecules. While specific experimental or extensive computational studies on the solvent effects on the conformation of this compound are not widely reported, the principles derived from studies on related acetamides suggest that its three-dimensional structure is not static and can be modulated by the surrounding medium. This conformational flexibility is a critical consideration for its interaction with biological targets.

In Silico Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net It has become an essential tool in drug discovery for predicting the binding mode of a ligand to a protein's active site. researchgate.netnih.gov

Prediction of Binding Modes with Theoretical Biological Target Models

Given the structural motifs present in this compound, several potential biological targets can be hypothesized. The indene scaffold is found in compounds targeting tubulin and various enzymes. nih.gov For instance, some indenopyrazole derivatives have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2). nih.gov Similarly, acetamide-containing compounds have been studied as inhibitors for a range of enzymes, including neurodegenerative enzymes and viral polymerases. nih.govnih.gov

In a hypothetical docking study, this compound could be docked into the active site of a relevant protein target, such as a kinase or a viral enzyme. The docking process would generate a series of possible binding poses, ranked by a scoring function that estimates the binding affinity. The pose with the most favorable score would represent the predicted binding mode. For example, in studies of other indene derivatives, docking has been used to predict binding at the colchicine (B1669291) site of tubulin. nih.gov

Ligand-Protein Interaction Profiling (e.g., Hydrogen Bonds, Hydrophobic Interactions, Pi-Stacking)

The stability of a ligand-protein complex is determined by a variety of non-covalent interactions. For this compound, the following interactions would be critical to analyze in a docking study:

Hydrogen Bonds: The acetamide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which can form crucial interactions with amino acid residues in a protein's active site. orientjchem.orgnih.gov

Hydrophobic Interactions: The phenyl group and the indene core are hydrophobic and can engage in favorable interactions with nonpolar residues such as leucine, valine, and alanine (B10760859) in the binding pocket.

Pi-Stacking: The aromatic phenyl and indene rings can participate in pi-pi stacking or pi-cation interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The specific pattern of these interactions constitutes the ligand-protein interaction profile. For instance, docking studies of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide with bacterial protein receptors have highlighted the importance of hydrogen bonding and arene-H interactions. orientjchem.org

Below is an interactive data table summarizing the potential interactions based on the functional groups of this compound.

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

| Phenyl Ring | Hydrophobic, Pi-Stacking | Phe, Tyr, Trp, Leu, Val |

| Indene Core | Hydrophobic, Pi-Stacking | Phe, Tyr, Trp, Leu, Val, Ala |

| Acetamide (N-H) | Hydrogen Bond Donor | Asp, Glu, Ser, Thr |

| Acetamide (C=O) | Hydrogen Bond Acceptor | Arg, Lys, His, Asn, Gln |

Rationalization of Observed Structure-Activity Relationships through Docking

Molecular docking can be a powerful tool to rationalize the structure-activity relationships (SAR) observed for a series of analogs. By comparing the docking poses and interaction profiles of compounds with varying activity, one can understand why certain structural modifications lead to increased or decreased potency.

For example, studies on indole-based HIV-1 fusion inhibitors have shown that a consensus docking pose for active compounds correlates well with their biological activity. nih.gov Similarly, for a series of indene-acetamide analogs, if it were observed that a particular substituent on the phenyl ring enhances activity, docking could reveal that this substituent forms an additional favorable interaction with the target protein. Conversely, if a modification leads to a loss of activity, docking might show a steric clash or the disruption of a key hydrogen bond. This understanding is crucial for the rational design of new, more potent inhibitors. mdpi.com

QSAR (Quantitative Structure-Activity Relationship) Modeling of Indene-Acetamide Analogs

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. tandfonline.com

Descriptor Generation and Selection

The first step in QSAR modeling is to represent the chemical structures of the indene-acetamide analogs numerically using molecular descriptors. These descriptors quantify various aspects of the molecular structure, including:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices, and descriptors based on the 2D representation of the molecule.

3D descriptors: Geometrical properties, surface area, volume, and descriptors derived from the 3D conformation of the molecule.

A wide range of descriptors can be calculated using specialized software. For instance, in QSAR studies of indenopyrazole derivatives, descriptors were generated from the 3D structures of the molecules. tandfonline.com Similarly, for pyrazole (B372694) analogs, 3D descriptors like dipole moment and total energy were calculated. researchgate.net

Once a large pool of descriptors is generated, a crucial step is to select a subset of relevant descriptors that have the strongest correlation with the biological activity. This is often done using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build the QSAR model. nih.gov The goal is to create a model that is not only statistically robust but also mechanistically interpretable, providing insights into the structural features that govern the activity of the indene-acetamide analogs. For example, a QSAR model for phenoxy acetamide derivatives identified the principal moments of inertia (PMI-Y, PMI-Z) as important descriptors. researchgate.net

Below is a data table illustrating the types of descriptors that would be generated for QSAR analysis of indene-acetamide analogs.

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and connectivity |

| Geometrical | Molecular Surface Area, Molecular Volume | Size and shape of the molecule |

| Quantum Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron diffraction | 3D atomic coordinates |

By carefully selecting descriptors and building a predictive QSAR model, researchers can virtually screen new, un-synthesized indene-acetamide analogs to prioritize those with the highest predicted activity for synthesis and testing, thereby accelerating the drug discovery process. ekb.egnih.gov

Development of Predictive Models for Molecular Activity

Following a comprehensive review of scientific literature, no specific studies detailing the development of predictive models for the molecular activity of this compound were identified. Research focusing on computational and theoretical chemistry, including Quantitative Structure-Activity Relationship (QSAR) models, molecular docking, or other predictive modeling for this particular compound, does not appear to be available in the public domain.

While computational studies and the development of predictive models are common for various acetamide derivatives, the specific molecule this compound has not been the subject of such published research. Therefore, detailed research findings and corresponding data tables on its predicted molecular activity cannot be provided at this time.

Structure Activity Relationship Sar Investigations in N 2 Phenyl 1h Inden 1 Yl Acetamide Derivatives

Impact of Substitutions on the Indene (B144670) Ring System

Substituents on the aromatic rings of the indene nucleus can dramatically influence the molecule's electronic and steric characteristics. The nature and position of these substituents are critical determinants of activity.

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density of the aromatic ring. numberanalytics.com EDGs, such as alkyl or alkoxy groups, can increase the electron density, potentially enhancing interactions with biological targets. numberanalytics.com Conversely, EWGs, like nitro or cyano groups, decrease electron density, which can also modulate activity. numberanalytics.comlibretexts.org For instance, in related dihydro-1H-indene derivatives, compounds with electron-donating groups on the phenyl ring were found to be more potent than those with electron-withdrawing groups. nih.gov

Steric hindrance is another significant factor. numberanalytics.com Bulky substituents can physically obstruct the molecule's ability to bind to a target site. numberanalytics.com The position of the substituent is also key; for example, a bulky group at the ortho position may have a more pronounced steric effect than the same group at the para position. numberanalytics.com

| Substituent Type | Effect on Aromatic Ring | Potential Impact on Activity |

| Electron-Donating Groups (e.g., -OH, -OCH₃, -CH₃) | Increase electron density numberanalytics.com | Can enhance binding and activity nih.gov |

| Electron-Withdrawing Groups (e.g., -NO₂, -CN, -CF₃) | Decrease electron density numberanalytics.comlibretexts.org | Can modulate activity, sometimes decreasing it nih.gov |

| Halogens (e.g., -F, -Cl, -Br) | Inductive withdrawal, resonance donation libretexts.org | Can increase lipophilicity and cell permeability nih.gov |

| Bulky Groups | Introduce steric hindrance numberanalytics.com | May decrease activity by preventing optimal binding numberanalytics.com |

The degree of saturation within the five-membered ring of the indene core is a critical factor influencing the molecule's three-dimensional shape and flexibility. Saturation of the indene ring, leading to a dihydro-1H-indene (indane) structure, changes the geometry from planar to a more puckered conformation. nih.gov This alteration in shape can significantly impact how the molecule fits into a biological target. Studies on related indene derivatives have explored the activity of both the unsaturated and saturated (dihydro) forms. nih.gov The indane pharmacophore is present in various bioactive molecules, suggesting the importance of this saturated ring system. nih.gov

The specific placement of substituents on the indene nucleus can lead to different positional isomers with varied biological activities. researchgate.netmdpi.com For example, a substituent at the 4-, 5-, 6-, or 7-position of the indene's benzene (B151609) ring will result in distinct isomers. The electronic and steric effects of a substituent can vary depending on its location relative to the acetamide (B32628) side chain. In related quinolinone derivatives, positional isomers showed significant differences in activity, with substitution at the 7-position being more favorable than at the 6- or 8-positions. researchgate.net This highlights the importance of the spatial arrangement of functional groups for optimal interaction with biological targets.

Modifications of the Acetamide Side Chain

The N-acetamide side chain is a key region for modification, offering opportunities to fine-tune the molecule's properties through changes to the nitrogen substituent and the acyl group.

The substituent attached to the nitrogen atom of the acetamide moiety plays a significant role in defining the compound's biological profile.

Aryl Groups: Introducing substituted or unsubstituted phenyl rings at the N-position can lead to potent derivatives. ijper.org The nature of the substituents on this aryl ring can further modulate activity. For example, N-(naphthalen-2-yl)acetamide derivatives have shown significant antiproliferative activities. nih.gov

Alkyl Groups: The presence of alkyl or cycloalkyl groups, such as a cyclopentyl group, at the N-position has been investigated. nih.govmdpi.com In some series, the introduction of an N-benzene substituent resulted in stronger cytotoxic activity compared to an N-cyclopropyl group. mdpi.com

| N-Substituent | Example | Potential Impact |

| Aryl | Phenyl, Naphthyl ijper.orgnih.gov | Can enhance activity through pi-stacking and other interactions |

| Alkyl | Cyclopropyl, Cyclopentyl nih.govmdpi.com | Can influence lipophilicity and steric profile |

| Heterocyclic | Pyrazolyl, Thiazolyl archivepp.comuni.lu | Can introduce new binding interactions and improve pharmacokinetic properties |

Modifications to the acyl portion of the acetamide group can also impact the compound's properties. While "acetamide" specifies a two-carbon acyl group (CH₃CO-), replacing the methyl group with other substituents can be a key SAR strategy. For example, replacing the methyl group with a larger alkyl chain could increase lipophilicity. Alternatively, introducing functional groups onto the methyl group could create new interaction points with a biological target. In related structures, the nature of the group attached to the carbonyl has been shown to be important for activity. archivepp.comgalaxypub.co

Stereochemical Effects on Molecular Recognition in N-(2-phenyl-1H-inden-1-yl)acetamide Derivatives

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, plays a pivotal role in its interaction with biological targets. For this compound and its derivatives, the presence of a chiral center at the C1 position of the indenyl ring introduces the possibility of stereoisomers, namely enantiomers and diastereomers, which can significantly influence molecular recognition and biological activity.

Diastereomeric and Enantiomeric Influences on Interactions

This compound possesses a stereocenter at the C1 position, meaning it can exist as a pair of enantiomers: the (R)- and (S)-isomers. Enantiomers are non-superimposable mirror images of each other and, while they share identical physical and chemical properties in an achiral environment, they can exhibit markedly different biological activities. scienceinfo.com This difference arises from their interactions with chiral biological macromolecules, such as enzymes and receptors, which are themselves composed of chiral building blocks like L-amino acids.

The interaction between a chiral drug and its chiral target involves the formation of transient diastereomeric complexes. mdpi.com For instance, the (R)-enantiomer of this compound will form a complex with a given receptor, (R)-drug•(R)-receptor, while the (S)-enantiomer will form (S)-drug•(R)-receptor. These two complexes are diastereomers and, as such, have different energies of formation and stability. This energetic difference translates into variations in binding affinity, efficacy, and ultimately, pharmacological effect.

The molecular recognition process is a complex interplay of various non-covalent interactions, including hydrogen bonds, π-π stacking, hydrophobic interactions, and van der Waals forces. mdpi.com The precise spatial orientation of the phenyl group and the acetamide substituent relative to the indenyl core in each enantiomer determines the quality and number of these interactions at the binding site. One enantiomer may fit perfectly into the binding pocket, leading to a potent biological response, while the other may bind weakly or not at all.

| Compound | Enantiomer | Hypothetical Binding Affinity (Kᵢ, nM) |

| This compound | (R)-isomer | 50 |

| This compound | (S)-isomer | 5000 |

This table illustrates a hypothetical scenario where the (R)-enantiomer exhibits significantly higher binding affinity than the (S)-enantiomer due to a more favorable three-dimensional fit with a chiral receptor site.

When additional chiral centers are introduced into the molecule, for example, by substitution on the phenyl ring or the acetamide group, diastereomers can be formed. Unlike enantiomers, diastereomers have different physical and chemical properties even in an achiral environment and can be separated by standard chromatographic techniques. scienceinfo.com Their distinct 3D structures lead to different interaction profiles with biological targets, often resulting in one diastereomer being significantly more active than the others.

Conformational Lock and Rigidity in SAR

The structure-activity relationship (SAR) of a series of compounds is greatly influenced by their conformational flexibility. The indenyl core of this compound provides a significant degree of conformational rigidity. This "conformational lock" restricts the number of possible spatial arrangements the molecule can adopt, which can be highly advantageous in drug design.

A rigid framework helps to pre-organize the key pharmacophoric elements—in this case, the phenyl ring and the acetamide group—into a specific, bioactive conformation. This reduces the entropic penalty that must be paid upon binding to a receptor, as a flexible molecule would need to "freeze" into the correct conformation, which is energetically unfavorable. Consequently, conformationally constrained molecules often exhibit higher binding affinities and selectivities compared to their more flexible counterparts.

The semi-rigid indenyl scaffold ensures that the relative orientation of the C2-phenyl group and the C1-acetamide group is well-defined. This allows for a more precise probing of the topology of the binding site. SAR studies can then focus on modifying these substituents to optimize interactions, with a clearer understanding of how these changes affect the molecule's presentation to the target.

| Compound | Core Structure | Flexibility | Hypothetical Activity (IC₅₀, µM) |

| 1 | Indenyl (Rigid) | Low | 0.5 |

| 2 | Acyclic (Flexible) | High | 15.0 |

This hypothetical data compares the activity of a rigid indenyl derivative with a flexible acyclic analogue, highlighting the potential benefit of conformational rigidity for biological activity.

Bioisosteric Replacements for Functional Group Optimization

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of modern medicinal chemistry for lead optimization. drughunter.com In the context of this compound, bioisosteric replacements can be explored for the acetamide moiety and the phenyl ring to modulate potency, selectivity, and pharmacokinetic properties.

The amide bond in the acetamide group is a key structural feature, likely involved in hydrogen bonding interactions with the biological target. However, amides can be susceptible to hydrolysis by proteases. Replacing the amide with more stable bioisosteres could improve metabolic stability. nih.gov

Potential bioisosteric replacements for the amide group include:

Reverse amides: To alter the hydrogen bond donor/acceptor pattern.

Esters and ketones: To remove the hydrogen bond donating capability.

Heterocycles: Such as 1,3,4-oxadiazoles or triazoles, which can mimic the steric and electronic properties of the amide bond.

The phenyl group at the C2 position is likely involved in hydrophobic or π-stacking interactions. Its properties can be fine-tuned through bioisosteric replacement. For instance, replacing the phenyl ring with other aromatic systems or non-aromatic mimics can influence lipophilicity, solubility, and metabolic stability.

Potential bioisosteric replacements for the phenyl group include:

Heteroaromatic rings: Such as pyridine, thiophene, or pyrazole (B372694), which can introduce new hydrogen bonding opportunities and alter electronic properties.

Fluorinated phenyl rings: The substitution of hydrogen with fluorine can block sites of metabolism and modulate the acidity of nearby protons. u-tokyo.ac.jp

Non-aromatic carbocycles or cages: Saturated rings like cyclohexane (B81311) or rigid cages like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can serve as phenyl mimics, offering improved physicochemical properties. dundee.ac.uk

| Compound ID | Parent Moiety | Bioisosteric Replacement | Hypothetical Outcome |

| A | N-(2-phenyl -1H-inden-1-yl)acetamide | Phenyl → Pyridyl | Increased solubility, potential for new H-bond |

| B | N-(2-phenyl-1H-inden-1-yl)acetamide | Acetamide → 1,3,4-Oxadiazole | Improved metabolic stability |

| C | N-(2-phenyl -1H-inden-1-yl)acetamide | Phenyl → Thienyl | Altered lipophilicity and electronic profile |

| D | N-(2-phenyl-1H-inden-1-yl)acetamide | Amide NH → O (Ester) | Loss of H-bond donor, altered hydrolysis rate |

This table presents hypothetical examples of bioisosteric replacements for the phenyl and acetamide groups in the parent compound and their potential impact on molecular properties.

Molecular and Cellular Interaction Studies of N 2 Phenyl 1h Inden 1 Yl Acetamide in Vitro Focus

Exploration of Molecular Biological Targets

Detailed searches for studies on the direct molecular interactions of N-(2-phenyl-1H-inden-1-yl)acetamide have not yielded specific results. The interaction of this particular compound with key biological molecules such as enzymes, receptors, and nucleic acids remains an uninvestigated area in publicly available scientific literature.

Enzyme Interaction and Inhibition Mechanisms

There are no available scientific studies that specifically investigate the interaction or inhibition mechanisms of this compound with Factor VIIa, DNA Gyrase, or Cholinesterase. While research exists on various other acetamide (B32628) derivatives and their effects on these enzymes, this specific compound has not been the subject of such investigations. Therefore, no data on its potential inhibitory constants (e.g., IC₅₀ or Kᵢ) or the nature of its interaction with these enzymes can be provided.

Receptor Binding and Activation/Antagonism Mechanisms

Comprehensive searches have not identified any in vitro studies detailing the receptor binding profile of this compound. Consequently, there is no information available regarding its affinity for any specific receptors, nor have any studies been published that explore its potential as a receptor agonist or antagonist. The characterization of its receptor interaction mechanisms is a field that remains to be explored.

Nucleic Acid Binding and Intercalation Studies

There is currently no published research on the potential for this compound to bind to or intercalate with nucleic acids. Studies involving techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, or gel electrophoresis to determine its DNA or RNA binding capabilities have not been reported for this compound.

Cellular Pathway Modulation Studies

Investigations into the effects of this compound on cellular pathways are as limited as the research into its direct molecular targets. The modulation of fundamental cellular processes by this compound has not been a focus of published in vitro research.

Investigations into Cell Cycle Regulation Mechanisms (In Vitro)

No in vitro studies have been found that examine the effects of this compound on cell cycle regulation. Experiments such as flow cytometry analysis to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with this compound have not been documented. As a result, there is no data on its potential to induce cell cycle arrest or alter the expression of key cell cycle regulatory proteins.

Induction of Apoptosis Pathways at the Cellular Level (In Vitro)

There is a lack of specific in vitro studies investigating the ability of this compound to induce apoptosis. Research employing methods such as Annexin V/Propidium Iodide staining, caspase activity assays, or analysis of pro- and anti-apoptotic protein expression to assess programmed cell death in response to this compound has not been published. Therefore, its potential to trigger intrinsic or extrinsic apoptotic pathways remains unknown.

Mechanisms of Protein Synthesis Modulation (In Vitro)

At present, there is no specific data from in vitro studies detailing how this compound may modulate protein synthesis. Research in this area would typically involve cell-based assays to quantify the rate of protein production in the presence of the compound. Standard techniques include the incorporation of radiolabeled amino acids (such as ³⁵S-methionine) into newly synthesized proteins, followed by measurement of radioactivity in cellular lysates.

Further mechanistic insights could be gained through polysome profiling, a technique that separates ribosomal subunits, monosomes, and polysomes by sucrose (B13894) gradient centrifugation. A shift from polysomes to monosomes in treated cells would suggest an inhibition of translation initiation, while an accumulation of polysomes might indicate an effect on elongation.

To identify specific protein targets, researchers could employ proteomic approaches like two-dimensional gel electrophoresis (2-DE) or mass spectrometry-based techniques (e.g., SILAC or iTRAQ) to compare the proteomes of treated and untreated cells.

Inhibition of Biofilm Formation Mechanisms (In Vitro)

There are currently no published studies on the in vitro effects of this compound on bacterial or fungal biofilm formation. Investigating such an activity would involve a series of established assays.

Initial screening for biofilm inhibition is often conducted using a crystal violet staining assay in microtiter plates. This method quantifies the total biofilm biomass. To understand the mechanism, subsequent assays would be necessary. These could include:

Adhesion Assays: To determine if the compound prevents the initial attachment of microorganisms to a surface.

Extracellular Polymeric Substance (EPS) Quantification: Assays to measure the production of key EPS components like polysaccharides and extracellular DNA, which are crucial for biofilm integrity.

Microscopy: Techniques such as confocal laser scanning microscopy (CLSM) and scanning electron microscopy (SEM) would be used to visualize the architecture of the biofilm and any structural changes induced by the compound.

Quorum Sensing (QS) Inhibition Assays: Since biofilm formation is often regulated by QS, reporter gene assays could be used to see if this compound interferes with bacterial communication pathways.

Mechanistic Studies of Biological Activity (In Vitro)

Elucidation of Molecular Pathways Involved in Observed Cellular Responses

Without observed cellular responses from initial in vitro screening, the specific molecular pathways that this compound might modulate are unknown. However, if future studies were to reveal, for example, cytotoxic or anti-proliferative effects, a standard approach to elucidate the underlying molecular pathways would be undertaken.

This would typically involve Western blotting to analyze the expression and activation state of key proteins in signaling cascades related to cell cycle control (e.g., cyclins, CDKs), apoptosis (e.g., caspases, Bcl-2 family proteins), and stress responses (e.g., MAPK pathways). Gene expression profiling using techniques like quantitative real-time PCR (qRT-PCR) or microarray analysis could provide a broader view of the transcriptional changes induced by the compound.

Dose-Response Profiling in Cellular Assays (In Vitro)

A fundamental aspect of in vitro characterization is the determination of the compound's potency and efficacy through dose-response profiling. This involves exposing cell cultures to a range of concentrations of this compound and measuring a specific biological endpoint.

For instance, in a cytotoxicity assay using a cell line such as HeLa or A549, cell viability would be measured using methods like the MTT or XTT assay. The resulting data would be plotted with the log of the compound concentration on the x-axis and the percentage of cell viability or inhibition on the y-axis. From this curve, key parameters such as the IC₅₀ (the concentration at which 50% of the biological response is inhibited) can be calculated.

An interactive table representing hypothetical dose-response data for this compound in a generic in vitro cytotoxicity assay is presented below.

Hypothetical In Vitro Cytotoxicity of this compound

| Concentration (µM) | % Inhibition (Mean) | Standard Deviation |

| 0.1 | 5.2 | 1.5 |

| 1 | 15.8 | 3.2 |

| 10 | 48.9 | 5.1 |

| 50 | 85.4 | 4.5 |

| 100 | 98.1 | 2.3 |

Note: The data in this table is purely illustrative and does not represent actual experimental results.

This type of data is crucial for comparing the potency of a compound to other known agents and for guiding the design of further experiments.

Future Research Trajectories and Academic Applications in Chemical Biology

Development of N-(2-phenyl-1H-inden-1-yl)acetamide as a Probe for Specific Biological Pathways

The structural motifs within this compound are present in numerous biologically active molecules. Phenylacetamide derivatives are known to exhibit a wide range of pharmacological effects, including anticonvulsant, antidepressant, and antiproliferative activities. researchgate.net Similarly, the indene (B144670) core is a key feature in compounds developed as enzyme inhibitors. For instance, indene derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes directly implicated in the pathology of Alzheimer's disease. mdpi.com

Future research should focus on systematically screening this compound against a panel of biological targets to identify specific pathways it may modulate. Given the precedent set by related structures, initial investigations could target neurological enzymes or cancer-related pathways. mdpi.comnih.gov Once a primary biological target is identified, the compound can be developed into a molecular probe. This involves creating derivatives with reporter tags (e.g., fluorophores or biotin) to visualize and track the target within cells, thereby elucidating its function, localization, and role in disease progression. This development would transform the compound from a mere synthetic molecule into a sophisticated tool for chemical biology.

| Potential Biological Target Class | Example(s) | Rationale based on Structural Analogs | Potential Application |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE) | Indene-based scaffolds have shown inhibitory activity against these enzymes. mdpi.com | Development of probes for Alzheimer's disease research. |

| Kinases | Epidermal Growth Factor Receptor (EGFR) | Phenylacetamide derivatives are explored as kinase inhibitors. nih.gov | Probes for studying signaling pathways in cancer. |

| Cyclooxygenases | COX-1, COX-2 | The acetamide (B32628) moiety is found in many anti-inflammatory agents. nih.gov | Tools for investigating inflammation pathways. |

| Ion Channels | Voltage-gated ion channels | Various amide derivatives are known to modulate ion channel activity. | Probes for studying neuronal excitability and signaling. |

Integration of Advanced Spectroscopic Techniques for Real-Time Interaction Monitoring

Understanding how a small molecule interacts with its biological target is fundamental to its development as a probe or therapeutic lead. While standard techniques like NMR and IR spectroscopy are essential for initial structural confirmation, they are often insufficient for studying the dynamic nature of biomolecular interactions. nih.govresearchgate.net

Future studies must integrate advanced spectroscopic methods to monitor the binding of this compound to its target proteins in real-time. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Fluorescence Spectroscopy can provide quantitative data on binding affinity, kinetics (on- and off-rates), and thermodynamics. nih.gov For instance, second-derivative UV absorption spectroscopy combined with chromatography can effectively monitor conformational changes in a protein upon ligand binding, providing insights into the mechanism of action. nih.gov These methods are crucial for validating target engagement and understanding the structure-activity relationship (SAR) of newly synthesized analogs.

| Spectroscopic Technique | Information Obtained | Application for this compound |

| Surface Plasmon Resonance (SPR) | Binding kinetics (k_on, k_off), Binding affinity (K_D) | Quantifying the real-time association and dissociation with an immobilized target protein. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_D), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS) | Determining the thermodynamic signature of the binding event, revealing the driving forces. |

| Fluorescence Spectroscopy | Binding affinity, Conformational changes | Monitoring changes in intrinsic tryptophan fluorescence of a target protein upon binding. |

| NMR Spectroscopy (Advanced) | Binding site identification, Conformational dynamics | Using techniques like Saturation Transfer Difference (STD)-NMR to map the compound's binding epitope. |

| Second-Derivative UV Spectroscopy | Protein conformational changes | Detecting subtle changes in the protein's tertiary structure upon ligand interaction. nih.gov |

Chemoinformatic and Machine Learning Approaches for Indene-Acetamide Design

To efficiently explore the chemical space around the this compound scaffold, modern computational tools are indispensable. Chemoinformatics and machine learning (ML) offer powerful strategies for designing new derivatives with enhanced potency, selectivity, and optimized pharmacokinetic properties. nih.gov

A key future trajectory is the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound class. nih.gov This process involves:

Data Collection: Synthesizing a small, diverse library of indene-acetamide analogs and measuring their biological activity against a chosen target.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., physicochemical, topological, electronic) for each analog.

Model Building: Using ML algorithms, such as multiple linear regression or partial least squares, to build a mathematical model that correlates the descriptors with biological activity. nih.gov

Validation and Prediction: Rigorously validating the model and then using it to predict the activity of virtual, yet-to-be-synthesized compounds.

This in silico approach can prioritize the synthesis of the most promising candidates, saving significant time and resources. By identifying which molecular features are most influential for activity, these models can guide the rational design of next-generation molecules. nih.gov

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, Partial charges | Governs electrostatic and hydrogen bonding interactions with the target. |

| Steric/Topological | Molecular weight, Molecular volume, Shape indices | Influences how the molecule fits into a binding pocket. |

| Hydrophobicity | LogP | Affects membrane permeability and hydrophobic interactions with the target. |

| Adjacency/Distance Matrix | Wiener index, Balaban index | Encodes information about the molecule's branching and connectivity. nih.gov |

Exploration of Novel Synthetic Pathways for Diversification and Functionalization

The utility of the this compound scaffold is directly related to the ease with which it can be modified. Therefore, a critical area of research is the development of versatile and efficient synthetic routes for its diversification. Standard amide synthesis often involves coupling a carboxylic acid with an amine. nih.gov

Future synthetic efforts should focus on creating a library of analogs by systematically modifying three key regions of the molecule:

The Phenyl Ring: Introducing various substituents (e.g., halogens, nitro, methoxy (B1213986) groups) via electrophilic aromatic substitution to probe electronic and steric effects.

The Indene Core: Exploring reactions at the C3 position of the indene ring or modifying the five-membered ring to alter the scaffold's rigidity and geometry.

Developing modular synthetic strategies, such as multi-component reactions or late-stage functionalization, will be key to rapidly generating chemical diversity for biological screening and SAR studies. niscpr.res.in

| Modification Site | Proposed Functional Group | Synthetic Strategy | Purpose of Modification |

| Phenyl Ring (para-position) | -F, -Cl, -NO₂, -OCH₃ | Electrophilic Aromatic Substitution on a precursor. | Modulate electronic properties and probe for new interactions. |

| Acetamide Methyl Group | -CF₃, -cyclopropyl | Use of different acyl chlorides in the final acylation step. | Enhance metabolic stability or introduce conformational constraints. |

| Indene Ring | Bromination at C3 position | N-Bromosuccinimide (NBS) reaction. | Introduce a handle for further cross-coupling reactions. |

| Amide N-H | N-methylation | Alkylation with methyl iodide post-synthesis. | Remove hydrogen bond donor capability to test its importance. |

Contribution to Fundamental Understanding of Indene Chemistry and Amide Reactivity

Beyond its direct applications, the study of this compound can provide valuable insights into fundamental aspects of organic chemistry. The molecule contains a stereocenter at the C1 position of the indene ring and exhibits conformational restriction due to the bulky phenyl and acetamide groups.

Detailed structural analysis, using techniques like X-ray crystallography and advanced NMR, can elucidate the preferred conformations and the nature of intramolecular interactions, such as C-H···π interactions. nih.gov The acetamide group itself is a classic subject of study regarding rotational barriers and planarity. In this molecule, the interplay between the amide plane and the adjacent bulky groups is of significant interest. The phenyl group at the C2 position influences the electronic properties of the indene double bond, affecting its reactivity towards electrophiles or in pericyclic reactions. A thorough investigation of this compound's structure and reactivity contributes to a deeper understanding of how different functional groups mutually influence their chemical environment, a core principle in physical organic chemistry.

Q & A

Q. What are the common synthetic methodologies for N-(2-phenyl-1H-inden-1-yl)acetamide and its derivatives?

Answer: The synthesis typically involves coupling reactions between substituted indenyl amines and acetylating agents. For example, derivatives can be synthesized via:

- Acylation with TBTU : Reacting 2-phenyl-1H-inden-1-amine with acetic acid derivatives in dry dichloromethane (DCM) using 2,6-lutidine as a base and TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a coupling agent at 0–5°C, followed by overnight stirring and purification via aqueous workup .

- Multistep Functionalization : Introducing substituents (e.g., halogens, methoxy groups) prior to acylation, as seen in analogous acetamide derivatives like N-(2-(4-chlorophenoxy)acetamido)phenyl indole carboxamide .

Q. How is this compound characterized spectroscopically?

Answer: Key techniques include:

- NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ to confirm acetamide proton signals (δ ~2.0–2.1 ppm for CH₃) and aromatic/indenyl proton environments .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental Analysis : Validation of C, H, N content within ±0.5% of theoretical values .

Q. What preliminary biological assays are used to evaluate its activity?

Answer:

- Antimicrobial Screening : Agar diffusion assays against Gram-positive/negative bacteria and fungi, with derivatives like N-(4-methoxyphenyl)acetamide showing activity .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) to measure IC₅₀ values, as demonstrated for phenoxy acetamide derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Answer:

- Temperature Control : Maintaining 0–5°C during TBTU addition minimizes side reactions (e.g., hydrolysis) .

- Solvent Selection : Polar aprotic solvents (e.g., DCM, DMF) enhance coupling efficiency .

- Catalyst Screening : Alternative coupling agents (e.g., HATU) or microwave-assisted synthesis may reduce reaction times .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

Answer:

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

Answer:

- Substituent Modulation : Introducing electron-withdrawing groups (e.g., Cl, CN) at the phenyl ring enhances antimicrobial activity, as seen in N-(3-cyanophenyl)acetamide .

- Hybrid Scaffolds : Combining indenyl cores with bioactive moieties (e.g., indole, quinazoline) improves anticancer activity, as in N-(4-pyrrolidinylquinazoline-sulfonyl)acetamide derivatives .

Q. How are contradictory spectral or bioactivity data resolved in mechanistic studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.